[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid
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Overview
Description
2-(4-(7-Hydroxy-4-oxo-4H-chromen-3-yl)phenoxy)acetic acid is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(7-Hydroxy-4-oxo-4H-chromen-3-yl)phenoxy)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-oxo-4H-chromene and 4-hydroxyphenoxyacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Coupling Reaction: The 7-hydroxy-4-oxo-4H-chromene is coupled with 4-hydroxyphenoxyacetic acid under reflux conditions to form the desired product
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(7-Hydroxy-4-oxo-4H-chromen-3-yl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromene moiety to chroman derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Chroman derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(4-(7-Hydroxy-4-oxo-4H-chromen-3-yl)phenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-(7-Hydroxy-4-oxo-4H-chromen-3-yl)phenoxy)acetic acid involves its interaction with various molecular targets:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-oxo-4H-chromene: A precursor in the synthesis of the target compound.
4-Hydroxyphenoxyacetic acid: Another precursor used in the synthesis.
Quercetin: A naturally occurring flavonoid with similar antioxidant properties.
Properties
CAS No. |
188990-70-7 |
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Molecular Formula |
C17H12O6 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
2-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C17H12O6/c18-11-3-6-13-15(7-11)23-8-14(17(13)21)10-1-4-12(5-2-10)22-9-16(19)20/h1-8,18H,9H2,(H,19,20) |
InChI Key |
AGNHIVZTXBSASB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OCC(=O)O |
Origin of Product |
United States |
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